

What is 3,5-Dichlorophenyl methyl sulphone

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Compound of Interest

Compound Name: 3,5-Dichlorophenyl methyl sulphone

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An In-depth Technical Guide to **3,5-Dichlorophenyl Methyl Sulphone**

For Researchers, Scientists, and Drug Development Professionals

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Abstract

3,5-Dichlorophenyl methyl sulphone (3,5-DCPMS) is a chlorinated aromatic sulfone of significant interest in toxicology and chemical biology. Primarily recognized as a persistent and biologically active metabolite of meta-dichlorobenzene (m-DCB), its role extends beyond that of a mere metabolic byproduct. Evidence indicates that 3,5-DCPMS is a potent, phenobarbital-like inducer of hepatic drug-metabolizing enzymes, suggesting it is the primary agent responsible for the inductive effects observed after exposure to its parent compound. More recently, its classification as a "Protein Degradation Building Block" points to its emerging utility in the synthesis of novel chemical probes and potential therapeutics, particularly in the field of targeted protein degradation. This guide provides a comprehensive overview of its chemical properties, synthesis, biological mechanism of action, toxicological profile, and applications in modern research.

Core Chemical and Physical Properties

3,5-Dichlorophenyl methyl sulphone is a solid, crystalline compound at room temperature. Its core structure consists of a benzene ring substituted with two chlorine atoms at the meta

positions (3 and 5) and a methylsulfonyl group ($-\text{SO}_2\text{CH}_3$). This substitution pattern dictates its chemical reactivity, polarity, and metabolic stability.

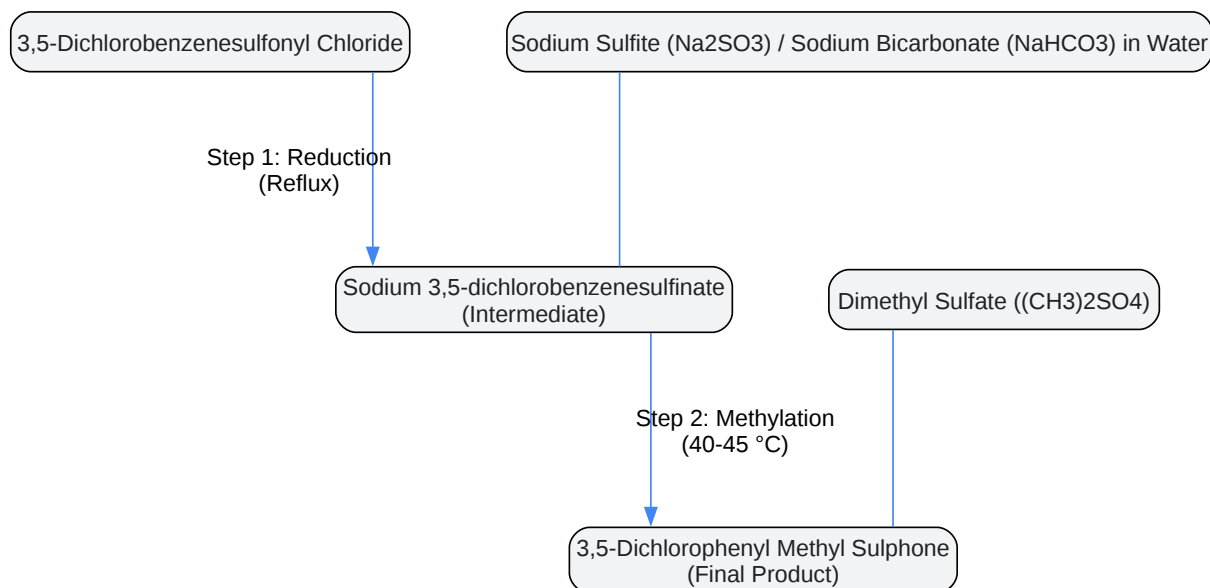
Property	Value	Source
CAS Number	22821-89-2	[1]
Molecular Formula	$\text{C}_7\text{H}_6\text{Cl}_2\text{O}_2\text{S}$	[1]
Molecular Weight	225.1 g/mol	[1]
Synonyms	3,5-DCPMS, 1,3-Dichloro-5-(methylsulfonyl)benzene	[2]
Product Family	Protein Degradator Building Blocks	[1]
Storage	Room temperature	[1]

Synthesis and Spectroscopic Characterization

The synthesis of phenyl methyl sulphones can be achieved through various organic chemistry routes. A common and effective method involves the reduction of a corresponding sulfonyl chloride to a sulfinate, followed by methylation.

Synthetic Workflow

A plausible two-step synthesis starting from commercially available 3,5-dichlorobenzenesulfonyl chloride is outlined below. This method offers high yields and is adaptable for industrial-scale production.[\[3\]](#)



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Caption: General synthetic pathway for **3,5-Dichlorophenyl Methyl Sulphone**.

Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a generalized representation based on established methods for analogous compounds and should be optimized under appropriate laboratory safety conditions.

Step 1: Reduction of 3,5-Dichlorobenzenesulfonyl Chloride

- To a round-bottom flask equipped with a reflux condenser, add sodium sulfite (1.2 eq) and sodium bicarbonate (2.0 eq) to deionized water.
- Heat the mixture to reflux with stirring until all solids dissolve.
- In batches, carefully add 3,5-dichlorobenzenesulfonyl chloride (1.0 eq).

- Continue to reflux the reaction mixture for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to approximately 40 °C. The resulting solution contains the sodium 3,5-dichlorobenzenesulfinate intermediate.

Step 2: Methylation of the Sulfinate Intermediate

- To the cooled solution from Step 1, add dimethyl sulfate (1.5 eq) dropwise via an addition funnel. The rate of addition should be controlled to maintain the reaction temperature between 40-45 °C.
- After the addition is complete, maintain the reaction at this temperature for 2-3 hours with continuous stirring.
- Once the methylation is complete (as monitored by TLC), heat the mixture to reflux for 1 hour to quench any unreacted dimethyl sulfate.
- Cool the reaction mixture to room temperature, which should induce the precipitation of the solid product.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield **3,5-Dichlorophenyl Methyl Sulphone**.

Analytical Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques include:

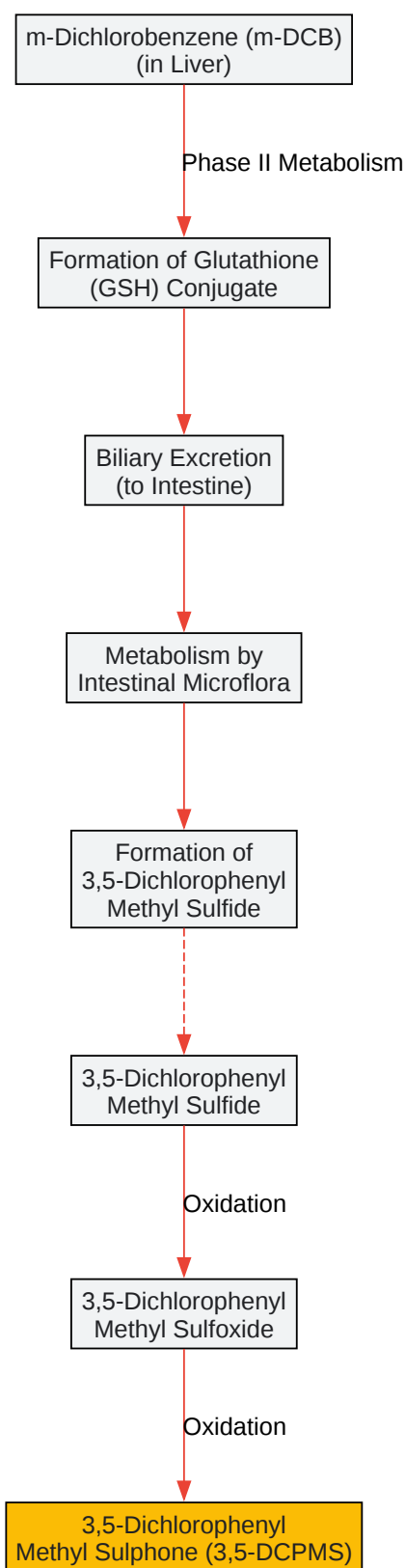
- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy to confirm the chemical structure.
- Mass Spectrometry (MS): LC-MS or GC-MS to verify the molecular weight and fragmentation pattern.^[4]
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.^[4]

Biological Significance and Mechanism of Action

The primary biological relevance of 3,5-DCPMS stems from its role as a key metabolite of m-dichlorobenzene, a common industrial solvent and chemical intermediate.

Metabolic Pathway from m-Dichlorobenzene

The formation of methylsulfonyl metabolites from chlorinated benzenes is a complex bioactivation pathway that often involves initial metabolism in the liver, excretion of precursors into the bile, and subsequent processing by intestinal microflora.^{[5][6]}



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Caption: Bioactivation of m-Dichlorobenzene to 3,5-DCPMS.

Induction of Cytochrome P450 Enzymes

3,5-DCPMS is a potent phenobarbital-like inducer of hepatic microsomal enzymes.^[7] Studies in rat models have shown that the induction of Cytochrome P450 (CYP450) and aminopyrine N-demethylase activity following m-DCB administration occurs after an increase in the hepatic concentration of 3,5-DCPMS.^[7] This strongly suggests that the metabolite, not the parent compound, is the primary inducing agent.

This induction has significant toxicological implications. Upregulation of CYP450 enzymes can alter the metabolism of other xenobiotics and endogenous compounds, potentially leading to increased toxicity or altered drug efficacy. The induction pattern is similar to that of phenobarbital, a classic inducer of the CYP2B family, and differs from that of 3-methylcholanthrene, which induces the CYP1A family.^[7]

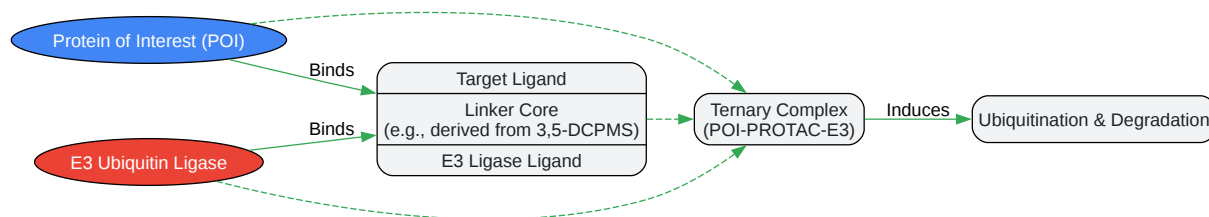
Applications in Drug Development

While its role as a metabolite is well-documented, the commercial classification of 3,5-DCPMS as a "Protein Degradation Building Block" highlights its value in modern medicinal chemistry.^[1] This points to its use as a fragment or linker in the design of bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).

Role in Targeted Protein Degradation

PROTACs are molecules designed to hijack the cell's natural protein disposal system (the ubiquitin-proteasome system) to destroy specific target proteins. A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.

The rigid, well-defined structure of the dichlorophenyl methyl sulphone moiety makes it an attractive component for use as a linker or as part of a larger ligand scaffold. Its properties can influence the overall solubility, cell permeability, and spatial orientation of the PROTAC, which are critical for its efficacy.



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Caption: Conceptual role of a 3,5-DCPMS-derived scaffold in a PROTAC.

Toxicology and Safety Profile

The toxicological profile of 3,5-DCPMS is intrinsically linked to its induction of metabolic enzymes. While not acutely toxic in the same manner as some industrial chemicals, its long-term effects are of concern. Studies on related dichlorodiphenyl sulfones have shown that chronic exposure can lead to nonneoplastic lesions in the liver, such as centrilobular hepatocyte hypertrophy, and nephropathy in the kidneys.[8]

- **Hepatic Effects:** As a potent enzyme inducer, chronic exposure can lead to liver hypertrophy. [7][8]
- **Mutagenicity:** Related compounds like p,p'-dichlorodiphenyl sulfone were not found to be mutagenic in *Salmonella typhimurium* assays (Ames test).[8]
- **Handling:** Standard laboratory precautions should be taken when handling 3,5-DCPMS. It should be used in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **Storage:** The compound is stable and should be stored at room temperature away from incompatible materials.[1]

Conclusion and Future Directions

3,5-Dichlorophenyl methyl sulphone is a molecule with a dual identity. As a metabolite, it is a critical mediator of the toxicological effects of m-dichlorobenzene, serving as a powerful, phenobarbital-like inducer of hepatic enzymes. As a synthetic building block, its defined structure and chemical properties make it a valuable tool for medicinal chemists, particularly in the rapidly advancing field of targeted protein degradation. Future research should focus on further elucidating its specific interactions with nuclear receptors responsible for enzyme induction (e.g., CAR/PXR) and exploring its incorporation into novel bifunctional molecules to modulate disease-relevant proteins.

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